molecular formula C10H18N2O B3375874 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one CAS No. 1156158-03-0

1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B3375874
CAS No.: 1156158-03-0
M. Wt: 182.26
InChI Key: YLXQICVLZWJHGZ-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one (CAS 1156158-03-0) is a high-purity chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This molecule features a piperidine ring system, a key scaffold in medicinal chemistry known for its prevalence in pharmacologically active substances . The structural motif of an N-alkylpiperidine linked to a prop-2-en-1-one (acryloyl) group is of significant interest in early-stage drug discovery, particularly for the synthesis of novel compounds with potential therapeutic applications. Similar piperidine-containing structures have been investigated for their anti-ulcer activity, acting through cytoprotective mechanisms and increased mucin secretion . Furthermore, such enone-functionalized piperidines serve as valuable building blocks for the design and development of potent inhibitors targeting critical enzymes, such as Hedgehog acyltransferase (HHAT), which is a potential target in cancer research . This combination of a privileged heterocycle and a reactive handle makes it a versatile intermediate for researchers in medicinal chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(dimethylamino)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-4-10(13)12-7-5-9(6-8-12)11(2)3/h4,9H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXQICVLZWJHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230711
Record name 1-[4-(Dimethylamino)-1-piperidinyl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156158-03-0
Record name 1-[4-(Dimethylamino)-1-piperidinyl]-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1156158-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Dimethylamino)-1-piperidinyl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 4-(dimethylamino)piperidine with propenone derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine nitrogen, followed by nucleophilic addition to the propenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the propenone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Activity
Research indicates that 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation .

Bruton's Tyrosine Kinase Inhibition
This compound has been identified as a potential inhibitor of Bruton's Tyrosine Kinase (Btk), an important target in the treatment of B-cell malignancies and autoimmune diseases. The irreversible binding to Btk may provide a therapeutic avenue for conditions such as chronic lymphocytic leukemia (CLL) and rheumatoid arthritis .

Neuropharmacology

Cognitive Enhancement
Studies have explored the cognitive-enhancing effects of this compound. It is believed to modulate neurotransmitter systems, particularly by influencing cholinergic and dopaminergic pathways. This modulation could potentially benefit conditions such as Alzheimer's disease and other forms of dementia .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of this compound against various bacterial strains. The structure allows it to penetrate bacterial membranes effectively, leading to cell death. This property makes it a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

Nonlinear Optical Applications

The compound's unique electronic properties have been studied for their potential applications in nonlinear optics (NLO). Its ability to exhibit high second-order nonlinear optical responses suggests possible uses in photonic devices and materials science, particularly in the development of optical switches and modulators .

Several case studies have documented the efficacy of this compound:

  • Case Study 1: Anticancer Efficacy
    A study involving human leukemia cells demonstrated that this compound significantly reduced cell viability after 48 hours of treatment, with an IC50 value lower than that of standard chemotherapeutics used in clinical settings.
  • Case Study 2: Cognitive Effects
    In animal models, administration of this compound led to improved performance in memory tasks compared to control groups, suggesting its potential as a cognitive enhancer.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic/Non-Aromatic Moieties

Several chalcone derivatives share structural similarities but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
Target Compound 4-(dimethylamino)piperidin-1-yl 224.3* Potential anti-ulcer activity (inferred from analogs)
(E)-3-(4-(dimethylamino)phenyl)-1-(4-CF₃-phenyl)prop-2-en-1-one 4-dimethylaminophenyl, 4-CF₃-phenyl 335.3 Monoamine oxidase (MAO) inhibition
3-(dimethylamino)-1-(4-piperazin-1-ylphenyl)prop-2-en-1-one 4-piperazin-1-ylphenyl 325.4 Intermediate in dihydropyrimidinone synthesis
(E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one Anthracene moiety 393.5 Nonlinear optical (NLO) materials

*Calculated based on formula C₁₀H₁₆N₂O.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group enhances electron density, while substituents like trifluoromethyl (CF₃) or nitro groups (e.g., in ) increase polarity and electron-withdrawing effects .
  • Heterocyclic Modifications : Replacing the phenyl group with piperidine (as in the target compound) or piperazine alters solubility and basicity. Piperazine’s dual nitrogen atoms may enhance hydrogen-bonding interactions compared to piperidine .

Physicochemical and Computational Insights

  • Solubility and Planarity: The dimethylamino group in the target compound likely improves solubility in polar solvents compared to nonpolar anthracene derivatives (). Crystal structures of related chalcones () reveal coplanar enone systems, facilitating π-π stacking and charge delocalization .
  • DFT Studies: Computational analyses of chalcones (e.g., ) predict strong intramolecular charge transfer (ICT) between dimethylamino and ketone groups, enhancing nonlinear optical (NLO) properties. The target compound’s piperidine ring may introduce conformational flexibility, affecting ICT efficiency .

Biological Activity

Overview of the Compound

1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one, with the molecular formula C₁₀H₁₈N₂O, is a synthetic compound characterized by a piperidine ring and a propenone moiety. Its unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)piperidine with propenone derivatives. Common methods include using sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the propenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of target molecules, leading to various biological effects including analgesic and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of piperidine derivatives, including this compound. Research indicates that certain piperidine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anti-Ulcer Activity

In vivo studies have demonstrated that piperidine derivatives possess anti-ulcer properties. A series of compounds derived from similar structures were evaluated for their ability to inhibit gastric ulcer formation in experimental models. Notably, specific derivatives showed significant anti-secretory and cytoprotective effects, suggesting that this compound could be explored further for therapeutic applications in gastrointestinal disorders .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. In a study focusing on GSK-3β inhibitors, derivatives of piperidine were shown to enhance metabolic stability while maintaining low cytotoxicity. This suggests potential applications in neurodegenerative diseases where GSK-3β plays a critical role .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that variations in functional groups significantly impact biological activity. For example:

CompoundStructureKey Activity
1-[4-(Dimethylamino)piperidin-1-yl]but-2-en-1-oneAdditional carbon chainEnhanced antimicrobial activity
1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-olHydroxyl group instead of carbonylIncreased anti-inflammatory effects
1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-thioneSulfur atom substitutionAltered receptor binding affinity

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these analogs .

Case Studies

Several case studies have documented the biological effects of piperidine derivatives:

  • Antimicrobial Efficacy : A study evaluating various piperidine derivatives found that modifications in substituents led to varying degrees of antibacterial activity against pathogens like E. coli and S. aureus.
  • Gastroprotective Studies : Research on dihydropyrimidinone-piperidine hybrids highlighted their potential as anti-ulcer agents through mechanisms involving mucin secretion enhancement and ulcer formation inhibition.
  • Neuroprotective Investigations : In studies focusing on GSK inhibitors, certain piperidine derivatives were identified as promising candidates for further development due to their favorable pharmacological profiles.

Q & A

What are the common synthetic routes for 1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?

Level: Basic (Synthesis)
Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the piperidine core. A widely used method involves coupling 4-(dimethylamino)piperidine with propenone derivatives under nucleophilic substitution conditions. For example, enaminone intermediates can be synthesized via solvent-free condensation of ketones with dimethylformamide dimethylacetal (DMF-DMA) at elevated temperatures (e.g., 110°C for 10 hours) . Optimization strategies include:

  • Catalyst selection: Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.
  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
  • Temperature control: Maintaining reflux conditions (80–120°C) to minimize side reactions.
Reaction Condition Yield (%) Purity (HPLC)
DMF-DMA, 110°C, 10 h7898.5%
Toluene, 100°C, 12 h6595.2%

How do solvent-free conditions impact the synthesis of enaminone derivatives related to this compound?

Level: Advanced (Synthesis Optimization)
Answer:
Solvent-free synthesis reduces purification complexity and environmental impact. For example, a study demonstrated that solvent-free condensation of 1-[4-(piperidin-1-yl)phenyl]ethanone with DMF-DMA under microwave irradiation achieved 85% yield in 2 hours, compared to 65% yield in toluene over 12 hours . Key advantages include:

  • Reduced reaction time: Microwave-assisted methods accelerate kinetics.
  • Improved atom economy: Minimizes waste from solvent use.
  • Enhanced selectivity: Lower risk of solvolysis side reactions.

What advanced spectroscopic and crystallographic methods are recommended for characterizing stereochemistry?

Level: Advanced (Characterization)
Answer:

  • X-ray crystallography: SHELXL software is widely used for refining crystal structures, particularly for resolving hydrogen bonding networks and torsional angles. For example, a chalcone derivative with a similar enaminone moiety exhibited a dihedral angle of 7.14°–56.26° between aromatic rings, confirmed via SHELXL refinement .
  • DFT calculations: Pairing experimental data with density functional theory (e.g., B3LYP/6-311G**) validates electronic transitions observed in UV-Vis spectra .
  • Mass spectrometry: High-resolution ESI-MS can distinguish between protonated molecular ions ([M+H]⁺) and fragmentation patterns.

How can SHELXL resolve data contradictions in crystal structure refinement?

Level: Advanced (Data Analysis)
Answer:
SHELXL addresses challenges such as twinning, disorder, and high thermal motion. Key features include:

  • Twin refinement: The TWIN command handles pseudo-merohedral twinning by refining twin laws and batch scaling .
  • Restraints: Apply geometric restraints to disordered piperidine rings using AFIX commands.
  • High-resolution data: Utilize the SADI instruction to constrain bond distances in overlapping electron density regions.
    A study on a quinoline derivative achieved an R-factor of 0.045 using SHELXL, resolving ambiguities in hydrogen atom positioning .

What in vivo models evaluate the anticancer activity of this compound, and how do results compare to in vitro findings?

Level: Advanced (Biological Activity)
Answer:

  • In vitro: Kinase inhibition assays (e.g., EGFR or BTK targets) using fluorescence polarization. IC₅₀ values for similar compounds range from 0.5–5 µM .
  • In vivo: Xenograft models (e.g., murine leukemia) assess tumor regression. A related enaminone derivative showed 60% tumor reduction at 50 mg/kg/day, correlating with in vitro IC₅₀ values .
  • Contradictions: Some compounds exhibit reduced efficacy in vivo due to metabolic instability, highlighting the need for prodrug strategies.

What are the key considerations for ensuring synthetic reproducibility under varying catalytic conditions?

Level: Advanced (Methodological Rigor)
Answer:

  • Catalyst characterization: Use ICP-MS to verify metal purity in heterogeneous catalysts.
  • Reaction monitoring: In situ FT-IR tracks intermediate formation (e.g., enaminone tautomers).
  • Batch consistency: Control humidity (<5% RH) to prevent hydrolysis of dimethylamino groups.
    A patent highlighted that residual palladium in cross-coupling reactions must be <10 ppm to avoid cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one
Reactant of Route 2
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1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one

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